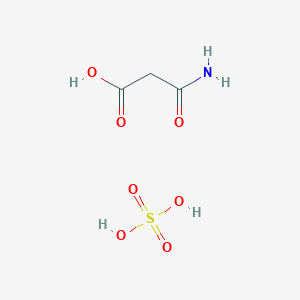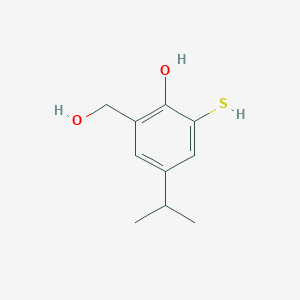
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is an organic compound characterized by the presence of hydroxymethyl, propan-2-yl, and sulfanyl groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to various chemical reactions to introduce the hydroxymethyl, propan-2-yl, and sulfanyl groups.
Hydroxymethylation: The phenol derivative undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide.
Thiol Addition: The sulfanyl group is introduced via thiol addition using thiourea and hydrochloric acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to isolate the desired compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)-4-(propan-2-yl)-6-sulfanylphenol.
Reduction: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol.
Substitution: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-nitrophenol or 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-bromophenol.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol and sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol and sulfanyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Antimicrobial Action: The sulfanyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)-4-(methyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of a propan-2-yl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol: Similar structure but with a thiol group instead of a sulfanyl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-methoxyphenol: Similar structure but with a methoxy group instead of a sulfanyl group.
Uniqueness
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is unique due to the combination of hydroxymethyl, propan-2-yl, and sulfanyl groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88661-21-6 |
|---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-propan-2-yl-6-sulfanylphenol |
InChI |
InChI=1S/C10H14O2S/c1-6(2)7-3-8(5-11)10(12)9(13)4-7/h3-4,6,11-13H,5H2,1-2H3 |
InChI-Schlüssel |
UNOFDDWNSZBSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)S)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
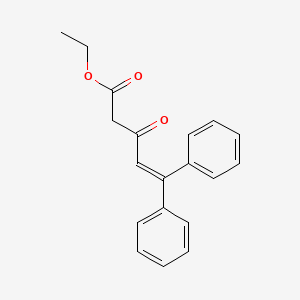
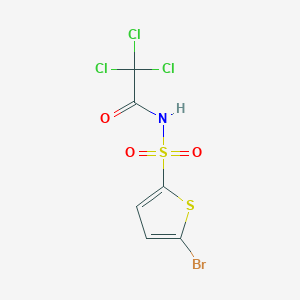
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)

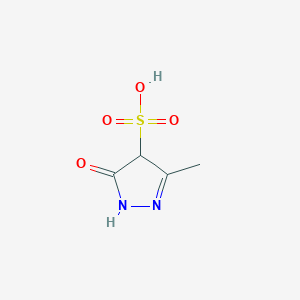
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
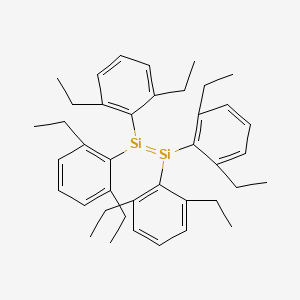
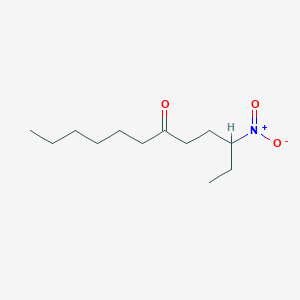

![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)
